Aklavinone Aklavinone Aklavinone is an anthracycline, a member of tetracenequinones, a methyl ester and a tertiary alcohol. It has a role as an antineoplastic agent.
Brand Name: Vulcanchem
CAS No.: 16234-96-1
VCID: VC0517749
InChI: InChI=1S/C22H20O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,13,17,23-24,27,29H,3,8H2,1-2H3/t13-,17-,22+/m0/s1
SMILES: CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O
Molecular Formula: C22H20O8
Molecular Weight: 412.4 g/mol

Aklavinone

CAS No.: 16234-96-1

Cat. No.: VC0517749

Molecular Formula: C22H20O8

Molecular Weight: 412.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Aklavinone - 16234-96-1

Specification

CAS No. 16234-96-1
Molecular Formula C22H20O8
Molecular Weight 412.4 g/mol
IUPAC Name methyl (1R,2R,4S)-2-ethyl-2,4,5,7-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Standard InChI InChI=1S/C22H20O8/c1-3-22(29)8-13(24)15-10(17(22)21(28)30-2)7-11-16(20(15)27)19(26)14-9(18(11)25)5-4-6-12(14)23/h4-7,13,17,23-24,27,29H,3,8H2,1-2H3/t13-,17-,22+/m0/s1
Standard InChI Key RACGRCLGVYXIAO-YOKWENHESA-N
Isomeric SMILES CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O
SMILES CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O
Canonical SMILES CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

PropertyDescription
Molecular FormulaC₃₀H₃₅NO₁₀
Molecular Weight569.6 g/mol
Core StructureTetracyclic aromatic system (anthraquinone) with glycosidic linkage sites
Key Functional GroupsHydroxyl (-OH), methoxy (-OCH₃), ketone (C=O), and sugar moieties (e.g., L-rhodosamine)
SolubilityLimited in water; soluble in organic solvents (e.g., methanol, DMSO)

Aklavinone’s planar structure enables intercalation into DNA, disrupting replication and transcription. Its sugar moieties enhance solubility and target specificity in biological systems .

Biosynthesis and Genetic Engineering

Biosynthetic Pathway

Aklavinone is synthesized via polyketide biosynthesis in Streptomyces galilaeus and Streptomyces peucetius. The pathway involves:

  • Core Formation: Polyketide synthases assemble the tetracyclic aglycone scaffold.

  • Glycosylation: Sequential attachment of sugar residues (e.g., L-rhodosamine) to the C-4 hydroxyl group .

  • Oxidation/Modification: Enzymatic hydroxylation at C-11 (via dnrF gene-encoded aklavinone 11-hydroxylase) and further sugar modifications .

Genetic Modifications

The dnrF gene (encoding aklavinone 11-hydroxylase) has been transferred to Streptomyces galilaeus to produce hybrid aclacinomycins. This yields compounds like 11-hydroxyaclacinomycin X, which show enhanced cytotoxicity against leukemia and melanoma cell lines .

StrainModificationOutcome
S. galilaeus (wild-type)Native biosynthesisAclacinomycin A, B, T
S. galilaeus + dnrFHydroxylation at C-11Hybrid aclacinomycins (e.g., 11-hydroxyaclacinomycin X)
S. peucetiusNative dnrF expressionDoxorubicin precursors

Chemical Synthesis

Key Synthetic Routes

MethodKey StepsAdvantages
Coumalate Cycloaddition1. Synthesis of 2-O-²H-coumalate intermediates.
2. Cycloaddition with ketene acetals to form A-D ring system .
High regioselectivity; scalable for derivatives
Stereospecific Synthesis1. Asymmetric oxidation of tetracyclic precursors.
2. Glycosylation at C-4 .
Precise stereochemical control

Challenges

  • Regioselectivity: Competing pathways during oxidation/hydroxylation.

  • Solubility: Low aqueous solubility complicates purification.

Biological Activity

Aklavinone and its derivatives exert cytotoxic effects through:

  • DNA Intercalation: Distortion of DNA helix, inhibiting replication and transcription.

  • Topoisomerase II Inhibition: Induction of DNA strand breaks.

  • Oxidative Stress: Generation of reactive oxygen species (ROS).

Applications and Future Research

  • Cancer Therapy: Aclacinomycins (e.g., aclacinomycin T) are under investigation for reduced cardiotoxicity compared to doxorubicin .

  • Genetic Engineering: Engineering dnrF and glycosyltransferase genes to optimize metabolite diversity .

  • Synthetic Biology: Combining polyketide and nonribosomal peptide pathways for novel hybrids .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator